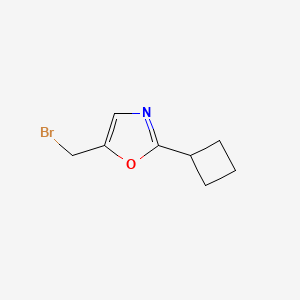

5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole

CAS No.:

Cat. No.: VC17744445

Molecular Formula: C8H10BrNO

Molecular Weight: 216.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrNO |

|---|---|

| Molecular Weight | 216.07 g/mol |

| IUPAC Name | 5-(bromomethyl)-2-cyclobutyl-1,3-oxazole |

| Standard InChI | InChI=1S/C8H10BrNO/c9-4-7-5-10-8(11-7)6-2-1-3-6/h5-6H,1-4H2 |

| Standard InChI Key | NVUZLBVHHWSEAR-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)C2=NC=C(O2)CBr |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole consists of an oxazole ring () substituted with a bromomethyl group () at position 5 and a cyclobutyl ring at position 2 . The cyclobutyl group introduces steric bulk, while the bromomethyl moiety enhances electrophilicity, making the compound reactive toward nucleophilic substitution.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 216.07 g/mol | |

| SMILES Notation | ||

| InChIKey | NVUZLBVHHWSEAR-UHFFFAOYSA-N |

The three-dimensional conformation, as predicted by PubChem , reveals a planar oxazole ring with the cyclobutyl group adopting a puckered geometry. This steric arrangement influences intermolecular interactions and solubility.

Synthesis and Optimization

Bromomethylation of Oxazole Precursors

The synthesis of 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole typically involves bromomethylation of a preformed oxazole derivative. Source outlines a method using paraformaldehyde () and hydrobromic acid () in acetic acid () under reflux conditions:

Yields are optimized by controlling reaction time (6–12 hours) and temperature (80–100°C). Advanced techniques like microwave-assisted synthesis or continuous flow reactors may enhance efficiency.

Comparative Analysis with Chloro Analogues

The chloromethyl analogue, 5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole (), shares a similar synthesis pathway but employs hydrochloric acid () instead of . The bromo derivative’s higher molecular weight (216.07 vs. 171.62 g/mol) and greater leaving-group ability make it more reactive in substitution reactions .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group () acts as an electrophilic site, enabling reactions with nucleophiles like amines, thiols, and alkoxides. For example:

Such reactions are pivotal in medicinal chemistry for introducing functional groups that modulate bioactivity .

Oxidation and Reduction

The oxazole ring is resistant to oxidation, but the cyclobutyl group can undergo ring-opening under strong acidic conditions. Catalytic hydrogenation () reduces the oxazole to a thiazolidine derivative, though this pathway remains underexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume